methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate
Description
Methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate is a pyrrole-derived heterocyclic compound featuring a methyl carboxylate group at the 2-position and a 4-chlorophenyl acetyl substituent at the 4-position of the pyrrole ring. The 4-chlorophenyl moiety introduces aromatic and electron-withdrawing characteristics, while the acetyl linker may influence conformational flexibility and intermolecular interactions. This compound is structurally related to intermediates in pharmaceutical and materials chemistry, particularly in Suzuki–Miyaura coupling reactions for aryl-pyrrole synthesis .
Properties
IUPAC Name |
methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-14(18)12-7-10(8-16-12)13(17)6-9-2-4-11(15)5-3-9/h2-5,7-8,16H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRARZDPXDKMNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185988 | |
| Record name | Methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400073-95-2 | |
| Record name | Methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400073-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound’s structure suggests two primary synthetic disconnections:
- Pyrrole ring construction with pre-installed substituents.
- Late-stage functionalization of a pre-formed pyrrole core.
Pyrrole Ring Formation via Paal-Knorr Synthesis
The Paal-Knorr reaction, which cyclizes 1,4-diketones with ammonia or amines, is a classical route to pyrroles. For methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate, a tailored 1,4-diketone precursor could theoretically yield the desired product. However, synthesizing a diketone with precise substituent placement (ester at C2 and acetyl at C4) is challenging. No direct evidence from the literature supports this route for the target compound.
Functionalization of a Pre-Formed Pyrrole Core
A more feasible approach involves modifying a pyrrole scaffold. Methyl 1H-pyrrole-2-carboxylate (or derivatives like methyl 4-formyl-1H-pyrrole-2-carboxylate) serves as a starting material. The 4-position is then acylated with 4-chlorophenylacetyl groups via electrophilic substitution or metal-mediated coupling.
Electrophilic Acylation Strategies
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces acyl groups to aromatic systems via electrophilic attack. However, pyrroles’ sensitivity to strong acids and the electron-withdrawing ester group at C2 complicate this method.
Reaction Conditions
- Electrophile : 4-Chlorophenylacetyl chloride.
- Catalyst : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄).
- Solvent : Dichloromethane (DCM) or nitrobenzene.
Challenges
Nucleophilic Acylation via Deprotonated Pyrrole
Base-Mediated Acylation
Deprotonating the pyrrole NH enhances nucleophilicity at the α-positions (C2 and C5), enabling acyl chloride attack at C4.
Procedure
- Deprotonation : Treat methyl 1H-pyrrole-2-carboxylate with a strong base (e.g., LDA or NaH) in anhydrous THF at −78°C.
- Acylation : Add 4-chlorophenylacetyl chloride dropwise.
- Quenching : Acidify with NH₄Cl and extract with DCM.
- Purification : Column chromatography (hexane/EtOAc).
Yield and Optimization
Coupling Reactions via Pre-Formed Intermediates
Suzuki-Miyaura Cross-Coupling
Introducing the 4-chlorophenylacetyl group via palladium-catalyzed coupling requires a halogenated pyrrole precursor.
Synthesis of 4-Bromo-1H-pyrrole-2-carboxylate
- Bromination : Treat methyl 1H-pyrrole-2-carboxylate with NBS (N-bromosuccinimide) in CCl₄.
- Coupling : React with (4-chlorophenyl)acetyl boronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O.
Limitations
- Boronic acid derivatives of acetyl groups are synthetically challenging.
- Competing side reactions reduce efficiency.
Stepwise Assembly from Formyl Intermediates
Oxidation of Methyl 4-Formyl-1H-pyrrole-2-carboxylate
Methyl 4-formyl-1H-pyrrole-2-carboxylate (CAS: 40611-79-8) serves as a key intermediate.
Aldehyde to Acetyl Conversion
- Grignard Addition : React the aldehyde with MeMgBr to form a secondary alcohol.
- Oxidation : Use PCC (pyridinium chlorochromate) to oxidize the alcohol to a ketone.
Functionalization with 4-Chlorophenyl Group
- Wittig Reaction : Treat the ketone with a 4-chlorophenyl ylide to install the aryl group.
- Yield : ~30–45% (estimated from similar transformations).
Industrial-Scale Synthesis and Optimization
Large-Batch Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic acid.
Reduction: 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate has been explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.
Anticancer Activity
Recent studies have shown that derivatives of pyrrole compounds exhibit anticancer properties. For instance, pyrrole-based compounds have been synthesized and tested for their ability to inhibit cancer cell proliferation. This compound has been included in these studies, demonstrating cytotoxic effects against various cancer cell lines .
Case Study: Synthesis and Evaluation
A study synthesized this compound alongside other pyrrole derivatives, evaluating their effects on human cancer cell lines. Results indicated that certain derivatives, including this compound, showed significant inhibition of cell growth, suggesting potential as a lead compound for further development .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.
Synthesis of Indole Derivatives
This compound can be utilized in the synthesis of indole derivatives, which are prevalent in many natural products and pharmaceuticals. The compound's ability to undergo cyclization reactions makes it suitable for creating diverse indole structures .
| Reaction Type | Conditions | Product |
|---|---|---|
| Fischer Indolization | Acidic conditions | Indole derivatives |
| Cyclization | Heat/solvent | Modified pyrrole structures |
Biomedical Research
In addition to its synthetic applications, this compound is being investigated for its role in biomedical research.
Drug Development
The compound's unique structure allows it to interact with biological targets effectively. Research into its pharmacokinetics and pharmacodynamics is ongoing, focusing on optimizing its efficacy and reducing toxicity .
Diagnostic Applications
Due to its chemical properties, this compound may also find applications in diagnostic assays and imaging techniques within biomedical research, though this area remains largely exploratory .
Mechanism of Action
The mechanism of action of methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrole Ring
Methyl 4-(4-Chlorophenyl)-1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate (3b)
- Structure : Differs by the presence of a SEM (2-(trimethylsilyl)ethoxy)methyl protecting group on the pyrrole nitrogen.
- Properties: The SEM group enhances solubility in nonpolar solvents and stabilizes the nitrogen against oxidation or unwanted reactions. Reported HRMS data ([M+H]⁺ = 332.1677) and ¹³C-NMR signals (e.g., δ 161.0 for carbonyl) provide benchmarks for electronic environments .
- Synthesis : Synthesized via Suzuki–Miyaura coupling, highlighting the utility of palladium-catalyzed cross-coupling for aryl-pyrrole derivatives.
Ethyl 4-Acetyl-1H-pyrrole-2-carboxylate (CAS 119647-69-7)
- Structure : Features an acetyl group directly at the 4-position instead of the 4-chlorophenyl acetyl moiety.
- Structural similarity score: 0.92 .
Ethyl 4-Chloro-1H-pyrrole-2-carboxylate (CAS 1261562-13-3)
Functional Group and Linker Modifications
Methyl 4-Formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 67858-47-3)
- Structure : Substitutes the acetyl-chlorophenyl group with a formyl group and includes a methyl group on nitrogen.
- Impact : The formyl group increases electrophilicity at the 4-position, favoring nucleophilic additions. Methylation of nitrogen reduces hydrogen-bonding capacity compared to the unprotected NH in the target compound .
Ethyl 2-Benzyl-3-[3-(4-Chlorophenyl)propyl]acetate
Key Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The target compound’s acetyl-linked chlorophenyl group allows for modular derivatization, contrasting with SEM-protected or nitrogen-methylated analogs that require deprotection steps .
- Electronic Effects : The 4-chlorophenyl acetyl group likely enhances electron deficiency at the pyrrole ring compared to formyl or alkyl-substituted analogs, influencing reactivity in electrophilic substitutions .
Biological Activity
Methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 277.70 g/mol. Its structure features a pyrrole ring substituted with a carboxylate group and a chlorophenyl acetyl moiety, which enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClNO₃ |
| Molecular Weight | 277.70 g/mol |
| Melting Point | 177–180 °C |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Similar compounds have shown the ability to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.
- Antibacterial Activity : Studies have reported minimum inhibitory concentration (MIC) values for related pyrrole derivatives ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound also demonstrates antifungal properties, with MIC values indicating effectiveness against strains such as Candida albicans.
Anticancer Potential
Pyrrole derivatives are known for their anticancer properties. This compound has been evaluated in various studies for its cytotoxic effects on cancer cell lines.
- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation.
Structure-Activity Relationship (SAR)
The presence of the chlorophenyl group in this compound is crucial for its enhanced biological activity. Comparative studies with structurally similar compounds reveal that variations in substituents can significantly impact efficacy:
| Compound Name | Unique Features |
|---|---|
| Methyl 4-acetyl-1H-pyrrole-2-carboxylate | Lacks chlorophenyl group; simpler structure |
| Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate | Similar structure without chlorophenyl substitution |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study focusing on pyrrole derivatives found that this compound exhibited promising antibacterial activity against multiple strains, highlighting its potential as a lead compound for antibiotic development .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated significant cytotoxic effects attributed to the compound, suggesting that further exploration could lead to new anticancer therapies .
- Comparative Analysis : Research comparing this compound with other pyrrole derivatives indicates that modifications to the chlorophenyl group can enhance or diminish biological activity, emphasizing the importance of SAR in drug design .
Q & A
Q. What synthetic strategies are effective for preparing methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate, and how can intermediates be optimized?
The compound can be synthesized via a multi-step route involving:
Pyrrole ring formation : Cyclization of γ-keto esters or via Paal-Knorr synthesis using 4-chlorophenylacetylated intermediates.
Acetylation : Reacting the pyrrole core with 4-chlorophenylacetyl chloride under Schotten-Baumann conditions.
Esterification : Methylation of the carboxylic acid group using methanol/H or diazomethane.
Optimization : Monitor intermediates via HPLC (e.g., using C18 columns with acetonitrile/water gradients, as in ). Adjust stoichiometry and reaction time to minimize side products like over-acetylated derivatives.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- NMR : H and C NMR to confirm substitution patterns (e.g., pyrrole C-H signals at δ 6.5–7.5 ppm, ester carbonyl at ~δ 170 ppm).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in acetyl group positioning .
- HPLC-MS : Employ reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) and ESI-MS to verify molecular weight and purity .
Q. What analytical methods are suitable for detecting and quantifying impurities in the final product?
- HPLC with relative retention time (RRT) analysis : Compare impurities against known standards (e.g., 4-chlorophenyl ketones or ester derivatives) using protocols similar to those in pharmacopeial guidelines .
- Tandem MS/MS : Identify trace contaminants via fragmentation patterns.
- Elemental analysis : Confirm C/H/N/Cl content to detect deviations from theoretical values.
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Computational workflow :
- Validation : Compare DFT-predicted reaction outcomes with experimental kinetic data (e.g., pseudo-first-order rate constants).
Q. What challenges arise in resolving crystal structures of derivatives of this compound, and how can they be mitigated?
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodology :
- Synthesize analogs with varying substituents (e.g., halogen replacement, ester-to-amide conversion).
- Test in vitro bioactivity (e.g., enzyme inhibition assays).
- Perform QSAR modeling using descriptors like logP, polar surface area, and Hammett constants.
- Case study : Replace the 4-chlorophenyl group with a 4-fluorophenyl moiety to modulate lipophilicity and binding affinity (see ).
Q. What experimental approaches are effective for analyzing contradictory biological activity data across studies?
- Meta-analysis : Normalize data using Z-score transformation to account for assay variability.
- Dose-response re-evaluation : Re-test the compound in standardized assays (e.g., MTT for cytotoxicity) with controlled cell lines and solvent conditions.
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify off-target effects influencing activity discrepancies.
Q. How can solvent effects influence the compound’s stability during long-term storage?
- Stability testing :
- Store samples in DMSO-d, CDCl, and aqueous buffers at 4°C and –20°C.
- Monitor degradation via H NMR (e.g., ester hydrolysis signals at δ 3.6–4.0 ppm).
- Findings : Aprotic solvents like DMSO enhance stability, while aqueous buffers promote ester hydrolysis.
Methodological Notes
- Synthetic routes : Prioritize anhydrous conditions for acetylation steps to avoid side reactions.
- Crystallography : For disordered structures, apply ISOR and DELU restraints in SHELXL to improve refinement .
- DFT protocols : Include solvent effects (e.g., PCM model for DMSO) to improve prediction accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
